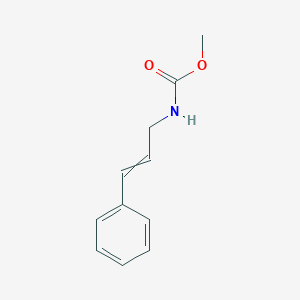
Methyl (3-phenylprop-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-phenylprop-2-en-1-yl)carbamate is a chemical compound with the molecular formula C11H13NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a methyl group and a 3-phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-phenylprop-2-en-1-yl)carbamate typically involves the reaction of 3-phenylprop-2-en-1-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{3-phenylprop-2-en-1-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-phenylprop-2-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl (3-phenylprop-2-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl (3-phenylprop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-phenylprop-2-en-1-yl)carbamate
- Propyl (3-phenylprop-2-en-1-yl)carbamate
- Butyl (3-phenylprop-2-en-1-yl)carbamate
Uniqueness
Methyl (3-phenylprop-2-en-1-yl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
296777-65-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl N-(3-phenylprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13) |
InChI Key |
GBZJJYYGSUQNRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















